molecular formula C10H18N2 B114946 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine CAS No. 141030-97-9

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine

Cat. No. B114946
M. Wt: 166.26 g/mol
InChI Key: HXASMZYQKSSMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound, also known as 4-IPEA, has been studied for its effects on the central nervous system and its potential as a treatment for various neurological disorders.

Mechanism Of Action

The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves its ability to activate certain receptors in the brain, known as trace amine-associated receptors (TAARs). These receptors are involved in the regulation of dopamine and other neurotransmitters, which are important for the proper functioning of the central nervous system.

Biochemical And Physiological Effects

Studies have shown that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine can have a number of biochemical and physiological effects. These include increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its ability to selectively activate certain receptors in the brain, allowing researchers to study the effects of specific neurotransmitters and their receptors. However, one limitation of using this compound is that it is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.

Future Directions

There are many potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could help to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies could be conducted to determine whether this compound has any potential side effects or interactions with other drugs.

Synthesis Methods

The synthesis method for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves several steps. First, 2-pyrrolidone is reacted with isopropylmagnesium bromide to form 2-isopropylpyrrolidine. Next, this compound is reacted with methyl iodide to form 2-isopropyl-4-methylpyrrolidine. Finally, this compound is reacted with ethylamine to form 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine.

Scientific Research Applications

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can activate certain receptors in the brain that are involved in the regulation of dopamine and other neurotransmitters.

properties

CAS RN

141030-97-9

Product Name

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C10H18N2/c1-8(2)10-6-9(3)7-12(10)5-4-11/h6-8H,4-5,11H2,1-3H3

InChI Key

HXASMZYQKSSMEJ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=C1)C(C)C)CCN

Canonical SMILES

CC1=CN(C(=C1)C(C)C)CCN

synonyms

1H-Pyrrole-1-ethanamine,4-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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